2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 1183001-67-3
Cat. No.: VC3053132
Molecular Formula: C6H9ClF3NO2
Molecular Weight: 219.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183001-67-3 |
|---|---|
| Molecular Formula | C6H9ClF3NO2 |
| Molecular Weight | 219.59 g/mol |
| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide |
| Standard InChI | InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2 |
| Standard InChI Key | JTUCKHKQJRRDLL-UHFFFAOYSA-N |
| SMILES | C(CO)N(CC(F)(F)F)C(=O)CCl |
| Canonical SMILES | C(CO)N(CC(F)(F)F)C(=O)CCl |
Introduction
Chemical Identity and Structure
Basic Information
2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound identified in chemical databases as CID 60808690 . This tertiary amide contains three key functional groups: a chloroacetyl moiety, a hydroxyethyl substituent, and a trifluoroethyl group attached to the nitrogen atom.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide |
| CAS Number | 1183001-67-3 |
| Molecular Formula | C₆H₉ClF₃NO₂ |
| Molecular Weight | 219.58 g/mol |
| Chemical Identifier | CID 60808690 |
Structural Features
The molecular structure of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide contains several important structural elements:
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A chloroacetyl group (ClCH₂CO-) that provides a reactive site for further chemical modifications
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A tertiary amide nitrogen with two ethyl-based substituents:
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A 2-hydroxyethyl group (-CH₂CH₂OH) contributing hydrophilic properties
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A 2,2,2-trifluoroethyl group (-CH₂CF₃) providing lipophilicity and metabolic stability
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The combination of these structural features creates a molecule with unique physicochemical properties and potential for various applications.
Physical and Chemical Properties
Physical Properties
The physical properties of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide are influenced by its mixed hydrophilic-lipophilic character:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Density | Approximately 1.4 g/cm³ |
| Solubility | Likely soluble in polar organic solvents |
| Boiling Point | Not reported in available data |
Chemical Reactivity
The chemical reactivity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is primarily determined by its functional groups:
Synthesis and Production
Purification Methods
Purification of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would typically involve:
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Column chromatography using silica gel as the stationary phase
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Recrystallization from appropriate solvent systems
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Preparative HPLC for analytical-grade material
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Analytical Characterization
NMR Spectroscopy
In ¹H NMR spectroscopy, the following characteristic signals would be expected:
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Chloromethyl protons (ClCH₂CO): approximately 4.2-4.5 ppm
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Methylene protons adjacent to hydroxyl group (CH₂OH): approximately 3.6-3.8 ppm
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Methylene protons of the hydroxyethyl group adjacent to nitrogen (NCH₂CH₂OH): approximately 3.3-3.5 ppm
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Methylene protons of the trifluoroethyl group (NCH₂CF₃): approximately 3.8-4.1 ppm
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Hydroxyl proton: variable chemical shift depending on concentration and solvent
In ¹³C NMR, the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-125 ppm.
Infrared Spectroscopy
Key infrared absorption bands would include:
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O-H stretching: 3300-3600 cm⁻¹
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C=O stretching (amide): 1630-1680 cm⁻¹
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C-F stretching: 1000-1350 cm⁻¹
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C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry
In mass spectrometry, 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would likely show:
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Molecular ion peak at m/z 219
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Characteristic fragmentation patterns including loss of the chloromethyl group, hydroxyethyl group, or fragments involving the trifluoroethyl moiety
Structure-Activity Relationships
Influence of Functional Groups
The biological and chemical activity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is likely influenced by its key functional groups:
Comparative Analysis
Comparing 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide with related compounds provides insights into structure-activity relationships:
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